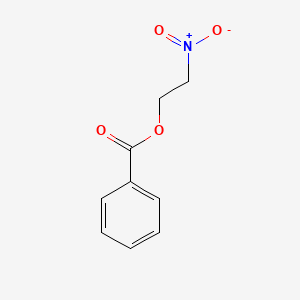

2-Nitroethylbenzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Nitroethyl Benzoate is an organic compound with the molecular formula C9H9NO4. It is a white to yellow solid that is used in various chemical reactions and applications. The compound is characterized by the presence of a nitro group (-NO2) attached to an ethyl chain, which is further connected to a benzoate group. This structure imparts unique chemical properties to the compound, making it valuable in both research and industrial settings .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

It’s known that the compound undergoes decomposition reactions

Mode of Action

The mode of action of 2-nitroethyl benzoate is primarily through its decomposition. The molecular mechanism of the decomposition reaction of 2-nitroethyl benzoate has been studied within the Molecular Electron Density Theory (MEDT) using DFT methods . This decomposition reaction takes place through a one-step mechanism . The reaction begins through the synchronous rupture of the O–C and C–H single bonds of 2-nitroethyl benzoate . Interestingly, while the rupture of the O–C single bond takes place heterolytically, that of the C5–H6 one takes place homolytically, yielding the formation of a pseudoradical hydrogen atom .

Biochemical Pathways

The decomposition of 2-nitroethyl benzoate could potentially affect various biochemical pathways. It’s worth noting that benzoate, a potential product of the decomposition of 2-nitroethyl benzoate, is known to be metabolized by microbes in the human gut . This metabolism involves the conversion of benzoate to catechol, which is further degraded to cis, cis-muconate or 2-hydroxymuconic semialdehyde .

Pharmacokinetics

It’s known that the compound is a white to yellow solid

Result of Action

The molecular and cellular effects of 2-nitroethyl benzoate’s action are primarily related to its decomposition. The decomposition of 2-nitroethyl benzoate yields nitroethylene and benzoic acid . The formation of the C–C double bond present in nitroethylene takes place at the end of the reaction . .

Action Environment

The action environment of 2-nitroethyl benzoate can influence its action, efficacy, and stability. For instance, the decomposition reaction of 2-nitroethyl benzoate in the presence of 1,3-dimethylimidazolium cation takes place much faster than in the case of the non-catalyzed process . Additionally, the compound is known to be water-soluble, and may spread in water systems . .

Biochemische Analyse

Biochemical Properties

It is known that the compound can undergo decomposition reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known that benzoic acid, a related compound, can have effects on cells

Molecular Mechanism

The molecular mechanism of 2-Nitroethyl Benzoate involves a one-step decomposition reaction, yielding nitroethylene and benzoic acid . This reaction begins with the synchronous rupture of the O–C and C–H single bonds of 2-Nitroethyl Benzoate .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at +4°C

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-Nitroethyl Benzoate in animal models. It is known that animal models play a crucial role in advancing biomedical research, especially in the field of drug therapy .

Metabolic Pathways

It is known that benzoate, a related compound, can be metabolized by gut microbes . It is possible that 2-Nitroethyl Benzoate could be involved in similar metabolic pathways.

Subcellular Localization

It is known that many RNA binding proteins, which serve multiple functions within the cell, can control the subcellular localization of various compounds . It is possible that similar mechanisms could control the subcellular localization of 2-Nitroethyl Benzoate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroethyl Benzoate typically involves the esterification of benzoic acid with 2-nitroethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of 2-Nitroethyl Benzoate may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and controlled reaction conditions helps in achieving high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitroethyl Benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Decomposition: The compound can decompose to form nitroethylene and benzoic acid under certain conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Decomposition: Elevated temperatures or the presence of specific catalysts.

Major Products Formed:

Reduction: 2-Aminoethyl Benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Decomposition: Nitroethylene and benzoic acid.

Vergleich Mit ähnlichen Verbindungen

2-Nitroethylbenzene: Similar structure but lacks the ester group.

Methyl 4-methoxybenzoate: Contains a methoxy group instead of a nitro group.

4-Methoxybenzaldehyde: Contains an aldehyde group instead of an ester group.

Uniqueness: 2-Nitroethyl Benzoate is unique due to the presence of both a nitro group and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Eigenschaften

IUPAC Name |

2-nitroethyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(14-7-6-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUHWEZQUSOAKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B2374460.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide](/img/structure/B2374462.png)

![4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2374466.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374473.png)

![[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2374475.png)

![5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2374477.png)